molecular formula C11H4F2N2O3 B3373936 2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile CAS No. 1016782-99-2

2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

Cat. No.: B3373936
CAS No.: 1016782-99-2
M. Wt: 250.16 g/mol
InChI Key: ALEPFOVTAKWKOB-UHFFFAOYSA-N
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Description

2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, dioxolo ring, and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Large-scale production may also involve continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
  • 4-hydroxy-2-quinolones
  • Other quinoline derivatives with different substituents

Uniqueness

2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile stands out due to its difluoro substituents and dioxolo ring, which confer unique chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,2-difluoro-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F2N2O3/c12-11(13)17-8-1-6-7(2-9(8)18-11)15-4-5(3-14)10(6)16/h1-2,4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEPFOVTAKWKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1OC(O3)(F)F)NC=C(C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640797
Record name 2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016782-99-2
Record name 2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Reactant of Route 2
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Reactant of Route 3
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Reactant of Route 4
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Reactant of Route 5
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Reactant of Route 6
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

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